2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide
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Overview
Description
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is a chemical compound that features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing a sustainable and efficient method for producing 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the prop-2-ynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the diazepane ring .
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide has several scientific research applications:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure allows for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, influencing biological pathways. For example, similar compounds have been shown to inhibit specific kinases, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A rho kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Uniqueness
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is unique due to its specific structural features, such as the prop-2-ynyl group and the diazepane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H17N3O/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13/h1,11H,3-9H2,(H,12,14) |
InChI Key |
ORVDIYFYEXKZJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN1CCCNCC1 |
Origin of Product |
United States |
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